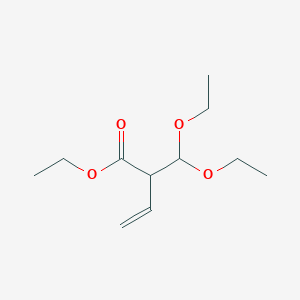silane CAS No. 89373-11-5](/img/structure/B14385406.png)
[3-(Benzenesulfinyl)-4-phenylbutyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfinyl)-4-phenylbutylsilane is an organosilicon compound that features a benzenesulfinyl group and a phenylbutyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-phenylbutylsilane typically involves the reaction of benzenesulfinyl chloride with 4-phenylbutyl magnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Formation of 4-phenylbutyl magnesium bromide:
Reaction with benzenesulfinyl chloride:
Introduction of trimethylsilyl group:
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-4-phenylbutylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfinyl)-4-phenylbutylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as halides, alcohols, or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(Benzenesulfonyl)-4-phenylbutylsilane.
Reduction: Formation of 3-(Benzenesulfanyl)-4-phenylbutylsilane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug delivery agent. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability and cellular uptake.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used in the production of specialty polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)-4-phenylbutylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The trimethylsilyl group can modulate the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-4-phenylbutylsilane): Similar structure but with a sulfone group instead of a sulfoxide.
3-(Benzenesulfanyl)-4-phenylbutylsilane): Similar structure but with a sulfide group instead of a sulfoxide.
3-(Benzenesulfinyl)-4-phenylbutylsilane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
3-(Benzenesulfinyl)-4-phenylbutylsilane is unique due to the presence of both a benzenesulfinyl group and a trimethylsilyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89373-11-5 |
|---|---|
Molecular Formula |
C19H26OSSi |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
[3-(benzenesulfinyl)-4-phenylbutyl]-trimethylsilane |
InChI |
InChI=1S/C19H26OSSi/c1-22(2,3)15-14-19(16-17-10-6-4-7-11-17)21(20)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
InChI Key |
XOPJVFLABOFLQI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC(CC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)
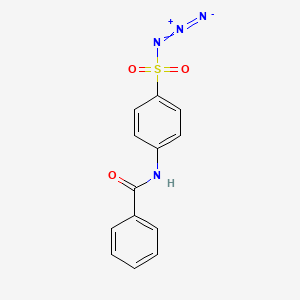
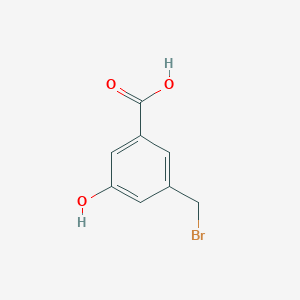

![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
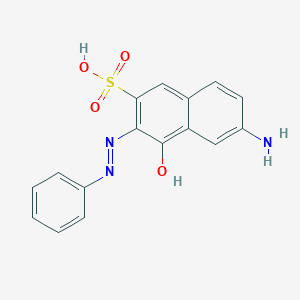
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
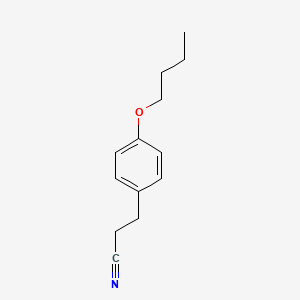
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)

![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
